molecular formula C18H18FNO4S B2606416 methyl 4-(N-((1-(4-fluorophenyl)cyclopropyl)methyl)sulfamoyl)benzoate CAS No. 1396713-08-8

methyl 4-(N-((1-(4-fluorophenyl)cyclopropyl)methyl)sulfamoyl)benzoate

Cat. No.: B2606416
CAS No.: 1396713-08-8
M. Wt: 363.4
InChI Key: DAHNCEOWMYUQNY-UHFFFAOYSA-N
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Description

“Methyl 4-(N-((1-(4-fluorophenyl)cyclopropyl)methyl)sulfamoyl)benzoate” is a complex organic compound. It contains a benzoate group (a benzene ring attached to a carboxylate), a sulfamoyl group (a sulfur atom bonded to two oxygen atoms and one nitrogen atom), and a cyclopropyl group (a three-membered carbon ring). The presence of a fluorophenyl group (a benzene ring with a fluorine atom) indicates that this compound might have interesting reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl group, the introduction of the fluorophenyl group, and the coupling of these groups with the sulfamoyl and benzoate groups. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzoate and fluorophenyl groups are aromatic, meaning they contain delocalized electrons that can contribute to the compound’s stability and reactivity. The cyclopropyl group is a strained ring, which could also affect the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The benzoate group could potentially undergo reactions typical of carboxylates, such as esterification or nucleophilic acyl substitution. The fluorine atom on the fluorophenyl group could potentially be displaced by a nucleophile in a nucleophilic aromatic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups like sulfamoyl and benzoate could make the compound more soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure .

Scientific Research Applications

Cyclization Reactions and Chemical Properties

One study discusses the cyclization reactions involving methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, resulting in the formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This reaction demonstrates the compound's reactivity and potential for creating various chemical structures (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Antimicrobial Activity

Another research avenue for related compounds includes their antimicrobial activity. A study synthesized a series of derivatives and tested their antibacterial and antifungal properties. The compounds showed interesting antimicrobial activity, with some displaying higher activity than reference drugs against a panel of Gram-positive and Gram-negative bacteria and fungi (Ghorab, Soliman, Alsaid, & Askar, 2017).

Novel Synthesis Methods

Research also delves into novel synthesis methods for related benzoate esters, showcasing the compound's versatility. For instance, an anionic cascade assembling 2,4-substituted benzoate esters from acyclic building blocks via a sequence of reactions was reported. This method highlights the compound's potential in synthetic organic chemistry (Qureshi & Njardarson, 2022).

Crystal Structure Analysis

The compound and its derivatives have been subjects of crystal structure analysis to understand their molecular geometries and interactions. Studies providing detailed crystallographic data contribute to a deeper understanding of the molecular structure, facilitating the design of new molecules with desired properties (Jones & Kuś, 2004).

Fluorescence Probe Development

Further research explored the development of fluorescence probes based on derivatives for biological applications. The study on the fluorescence probe properties of intramolecular charge transfer diphenylbutadienes in micelles and vesicles is an example of how the chemical properties of related compounds can be harnessed for bioimaging and analytical purposes (Singh & Darshi, 2002).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Safety and Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The study and application of this compound could be a potential area for future research. Its unique structure could make it interesting for studies in organic synthesis, materials science, medicinal chemistry, or other fields .

Properties

IUPAC Name

methyl 4-[[1-(4-fluorophenyl)cyclopropyl]methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4S/c1-24-17(21)13-2-8-16(9-3-13)25(22,23)20-12-18(10-11-18)14-4-6-15(19)7-5-14/h2-9,20H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHNCEOWMYUQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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